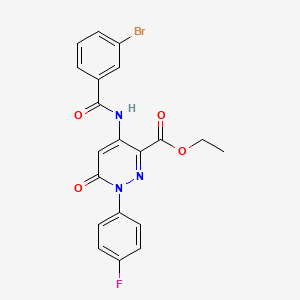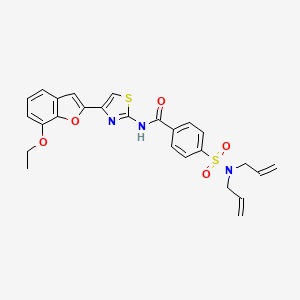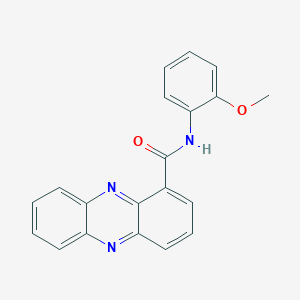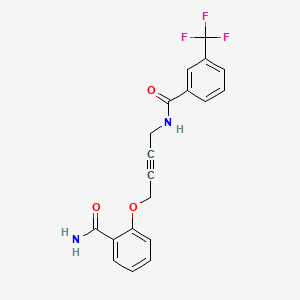
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopropylacetamide" is a heterocyclic molecule that appears to be related to various research efforts in the synthesis and characterization of pyrimidine derivatives. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the use of electrophilic building blocks, such as 2-chloro-N-phenylacetamide, which can lead to the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products . Another approach includes the oxidation of Biginelli-type dihydropyrimidin-2(1H)-thione scaffolds using reagents like (diacetoxyiodo)benzene, which can result in substituted pyrimidine derivatives through an oxidation-desulfurization process . These methods demonstrate the versatility of pyrimidine chemistry in generating diverse structures with potential pharmacological properties.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be confirmed through various analytical and spectral studies, including single-crystal X-ray diffraction . This technique allows for the precise determination of the molecular geometry and confirmation of the synthesized compounds' structures. Additionally, density functional theory (DFT) calculations can be used to optimize the molecular geometry and predict various properties of the compounds, such as vibrational wavenumbers and chemical shifts, which can be compared with experimental data for validation .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions, leading to the formation of various functionalized compounds. For instance, reactions with chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters can yield thiazolidin-2-ylidene acetamide derivatives . These reactions showcase the reactivity of the pyrimidine ring and its ability to form complex structures with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of different substituents on the pyrimidine ring can affect properties such as solubility, melting point, and reactivity. Theoretical calculations, such as those involving molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties, can provide insights into the electronic characteristics of these compounds . These properties are crucial for understanding the interaction of pyrimidine derivatives with biological targets and their potential as therapeutic agents.
Aplicaciones Científicas De Investigación
Dual Enzyme Inhibition
One of the notable applications of compounds similar to 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopropylacetamide is their role as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and cell proliferation, making them attractive targets for anticancer therapy. For instance, Gangjee et al. (2008) synthesized derivatives that demonstrated potent dual inhibition of human TS and DHFR, suggesting significant therapeutic potential against cancer. This class of compounds, due to its dual inhibitory activity, could offer a more effective approach in cancer treatment by targeting two pivotal enzymes simultaneously (Gangjee et al., 2008).
Antitumor Activity
Another research application of these derivatives is in the realm of antitumor agents. Gangjee et al. (2009) explored the design, synthesis, and evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines. These compounds were synthesized as potential dual TS and DHFR inhibitors and as antitumor agents. The study showed that certain derivatives exhibited excellent dual inhibitory activities against human TS and DHFR, alongside nanomolar GI50 values against tumor cells in culture. The enhanced potency and spectrum of tumor inhibition demonstrated by these compounds underscore their potential as effective antitumor agents (Gangjee et al., 2009).
Structural and Activity Studies
Research into the structural aspects and activity profiles of these compounds further elucidates their potential therapeutic applications. For example, Gangjee et al. (2004) synthesized a series of nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines, aiming to explore their potential as TS inhibitors and antitumor agents. Although the target compounds did not significantly inhibit human recombinant TS, the study provided valuable insights into the structural requirements for enzyme inhibition, guiding future modifications to enhance therapeutic efficacy (Gangjee et al., 2004).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-14(17-12-6-7-12)8-13-9-15(21)19-16(18-13)22-10-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNMIFSNHNXCFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-N-(2-fluorophenyl)-8-methoxy-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2508077.png)




![2,5-dichloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2508084.png)
![N-[4-(dimethylamino)benzyl]-2-{[3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}acetamide](/img/no-structure.png)

![7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2508091.png)
![2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid](/img/structure/B2508092.png)
![7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine](/img/structure/B2508096.png)
![2-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2508097.png)

